Carmoterol is a long-acting beta2-adrenergic receptor agonist (LABA) belonging to the catecholamine class of drugs. LABAs work by mimicking the effects of adrenaline on airway smooth muscle cells, causing relaxation and bronchodilation, which improves airflow in the lungs. While the exact mechanism of long-acting bronchodilation is not fully understood, it is believed to involve sustained activation of beta2-adrenergic receptors, leading to increased intracellular levels of cyclic adenosine monophosphate (cAMP) and subsequent relaxation of airway smooth muscle cells [].
Carmoterol has been studied in preclinical models of asthma and chronic obstructive pulmonary disease (COPD). These studies have shown that carmoterol effectively relaxes airway smooth muscle cells, reduces airway hyperresponsiveness, and improves lung function in animal models [, ].
Several clinical trials have been conducted to evaluate the safety and efficacy of carmoterol in patients with asthma and COPD. These trials have shown that carmoterol is effective in improving lung function and reducing the frequency of asthma exacerbations [, ]. However, further research is needed to determine the long-term safety and efficacy of carmoterol compared to other LABAs.